molecular formula C12H17FO2 B7990218 (4-Fluoro-2-(pentyloxy)phenyl)methanol

(4-Fluoro-2-(pentyloxy)phenyl)methanol

Cat. No.: B7990218
M. Wt: 212.26 g/mol
InChI Key: MTYORFLVPSHIRF-UHFFFAOYSA-N
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Description

(4-Fluoro-2-(pentyloxy)phenyl)methanol is an organic compound characterized by the presence of a fluorine atom, a pentoxy group, and a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-(pentyloxy)phenyl)methanol typically involves the reaction of 4-fluorobenzyl alcohol with n-pentanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-(pentyloxy)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Fluoro-2-(pentyloxy)phenyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-(pentyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The pentoxy group may also contribute to the compound’s lipophilicity, affecting its distribution and bioavailability within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methoxybenzyl alcohol
  • 4-Fluoro-2-ethoxybenzyl alcohol
  • 4-Fluoro-2-propoxybenzyl alcohol

Uniqueness

(4-Fluoro-2-(pentyloxy)phenyl)methanol is unique due to the presence of the n-pentoxy group, which imparts distinct chemical and physical properties compared to its shorter-chain analogs.

Properties

IUPAC Name

(4-fluoro-2-pentoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO2/c1-2-3-4-7-15-12-8-11(13)6-5-10(12)9-14/h5-6,8,14H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYORFLVPSHIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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